1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole
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Overview
Description
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a 1,3,4-oxadiazole ring and a prop-2-en-1-ylsulfanyl group
Preparation Methods
The synthesis of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the benzimidazole core: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivative.
Introduction of the prop-2-en-1-ylsulfanyl group: This step involves the reaction of the benzimidazole derivative with an appropriate alkylating agent, such as allyl bromide.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole can undergo various chemical reactions:
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.
Substitution: The phenyl group on the oxadiazole ring can undergo electrophilic aromatic substitution reactions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Scientific Research Applications
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It has potential as an antiviral agent, particularly against SARS-CoV-2.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral entry by binding to the ACE2 receptor, thereby preventing the virus from attaching to host cells . The oxadiazole ring and benzimidazole core are crucial for this activity, as they facilitate binding to the target protein.
Comparison with Similar Compounds
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole can be compared with other similar compounds:
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents, affecting their chemical and biological properties.
Benzimidazole derivatives: Compounds like omeprazole and pantoprazole also contain the benzimidazole core and are used as proton pump inhibitors.
Sulfur-containing heterocycles: Compounds with similar sulfur-containing groups may exhibit comparable reactivity and biological activity.
Properties
Molecular Formula |
C19H16N4OS |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-phenyl-5-[(2-prop-2-enylsulfanylbenzimidazol-1-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H16N4OS/c1-2-12-25-19-20-15-10-6-7-11-16(15)23(19)13-17-21-22-18(24-17)14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
InChI Key |
HEBAEYHUXTUCHQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1CC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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